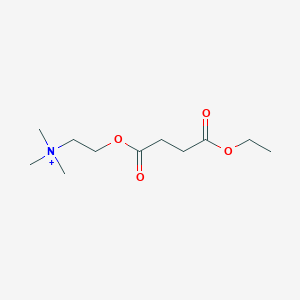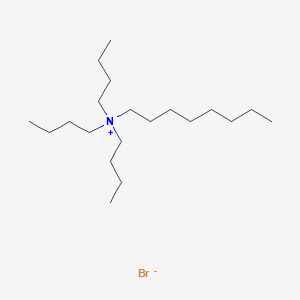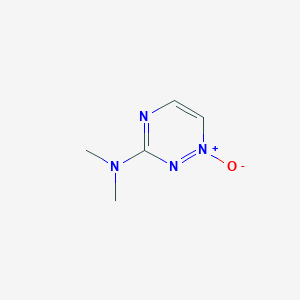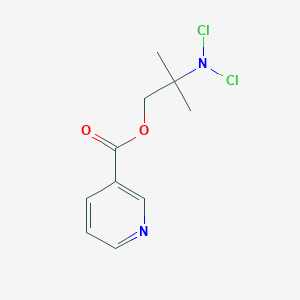![molecular formula C17H10O2S B14588694 2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one CAS No. 61491-10-9](/img/structure/B14588694.png)
2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of thienobenzopyran derivatives This compound is characterized by a fused ring system that includes a thiophene ring and a benzopyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst . This protocol is environmentally favorable as it does not require organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as acetylcholinesterases and pathways involved in the formation of advanced glycation end products.
Pathways Involved: It inhibits the activity of these enzymes, thereby preventing the progression of neurodegenerative diseases and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-4H-thieno3,2-cbenzopyran-4-one can be compared with other similar compounds such as:
2-Phenyl-4H-1-benzopyran-4-one:
Benzopyrano[2,3-c]pyrazol-4(2H)-one: This compound has a pyrazole ring fused to the benzopyran moiety, offering different biological activities.
Benzopyran-4-one-Isoxazole Hybrid Compounds: These hybrids combine the benzopyran structure with an isoxazole ring, showing significant antiproliferative activities.
The uniqueness of 2-Phenyl-4H-thieno3,2-cbenzopyran-4-one lies in its fused thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61491-10-9 |
|---|---|
Molekularformel |
C17H10O2S |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-phenylthieno[3,2-c]chromen-4-one |
InChI |
InChI=1S/C17H10O2S/c18-17-13-10-15(11-6-2-1-3-7-11)20-16(13)12-8-4-5-9-14(12)19-17/h1-10H |
InChI-Schlüssel |
PYNKUBHLHJYANC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)


![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)




![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
